molecular formula C17H17IN4O B054489 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 116234-50-5

7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B054489
M. Wt: 420.25 g/mol
InChI Key: LMFAFFIRCNUJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBZM-AZ, and it belongs to the class of benzazepines.

Mechanism Of Action

The mechanism of action of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves its binding to dopamine D2 receptors in the brain. This binding leads to the inhibition of dopamine signaling, which is responsible for the symptoms of Parkinson's disease and schizophrenia.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine are related to its binding to dopamine D2 receptors. This binding leads to the inhibition of dopamine signaling, which results in a reduction in the symptoms of Parkinson's disease and schizophrenia.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine in lab experiments include its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

For research on 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine include investigating its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves a series of chemical reactions. The starting material is 7-Iodo-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which is then treated with sodium azide to obtain 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine.

Scientific Research Applications

7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, behavior, and movement. This compound has been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and other psychiatric disorders.

properties

CAS RN

116234-50-5

Product Name

7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C17H17IN4O

Molecular Weight

420.25 g/mol

IUPAC Name

5-(4-azidophenyl)-8-iodo-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C17H17IN4O/c1-22-7-6-12-8-16(18)17(23)9-14(12)15(10-22)11-2-4-13(5-3-11)20-21-19/h2-5,8-9,15,23H,6-7,10H2,1H3

InChI Key

LMFAFFIRCNUJJO-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I

synonyms

7-iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-benzazepine
7-iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
I(125)-MAB
IMAB

Origin of Product

United States

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